molecular formula C10H12N4 B2945740 N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine CAS No. 1565100-89-1

N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B2945740
CAS No.: 1565100-89-1
M. Wt: 188.234
InChI Key: LVANGVSBSBRFHT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

The synthesis of N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes cyclization reactions, amination, and cyclopropylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic benefits and side effects.

Comparison with Similar Compounds

N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-6-9-10(12-8-2-3-8)11-4-5-14(9)13-7/h4-6,8H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVANGVSBSBRFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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